molecular formula C29H24ClN3O2S2 B11970149 (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970149
M. Wt: 546.1 g/mol
InChI Key: JCOFNXSUXGRHQE-QQXSKIMKSA-N
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Description

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a chlorobenzyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of isothiocyanates with α-halo ketones under basic conditions to form the thiazolidinone ring.

    Formation of the Pyrazole Moiety: The pyrazole ring is typically synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates with the chlorobenzyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist to modulate receptor activity.

    Interfering with Cellular Pathways: Disrupting key cellular pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(2-Bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the chlorobenzyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H24ClN3O2S2

Molecular Weight

546.1 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24ClN3O2S2/c1-19(2)33-28(34)26(37-29(33)36)16-22-17-32(23-9-4-3-5-10-23)31-27(22)20-12-14-24(15-13-20)35-18-21-8-6-7-11-25(21)30/h3-17,19H,18H2,1-2H3/b26-16-

InChI Key

JCOFNXSUXGRHQE-QQXSKIMKSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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